molecular formula C13H16F2N2O B3020047 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2199418-47-6

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine

Cat. No.: B3020047
CAS No.: 2199418-47-6
M. Wt: 254.281
InChI Key: PUOZGULSUPKPNI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a pyrimidine derivative characterized by a cyclopropyl substituent at the 4-position and a 4,4-difluorocyclohexyl ether group at the 6-position. Pyrimidines are heterocyclic aromatic compounds widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents. The cyclopropyl group introduces conformational rigidity and metabolic stability, while the 4,4-difluorocyclohexyl ether moiety enhances lipophilicity and bioavailability, a common strategy in drug design to improve membrane permeability .

Properties

IUPAC Name

4-cyclopropyl-6-(4,4-difluorocyclohexyl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-13(15)5-3-10(4-6-13)18-12-7-11(9-1-2-9)16-8-17-12/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOZGULSUPKPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopropyl and difluorocyclohexyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8): Features a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position .

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9): Contains a chlorine atom at the 6-position and a hydroxyl group at the 4-position .

N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts : Shares the 4,4-difluorocyclohexyl group, which is critical for crystalline stability and pharmacokinetics .

Table 1: Structural and Functional Group Comparison

Compound Substituents (Positions) Key Functional Groups
4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine Cyclopropyl (4), 4,4-difluorocyclohexyloxy (6) Ether, fluorinated cyclohexane, pyrimidine
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), methyl (6), carboxylic acid (4) Carboxylic acid, chloro, pyrimidine
6-Chloro-4-hydroxypyrimidine Chloro (6), hydroxyl (4) Hydroxyl, chloro, pyrimidine
N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide 4,4-Difluorocyclohexyl (side chain) Sulfonamide, fluorinated cyclohexane

Physicochemical Properties

  • Lipophilicity (LogP):
    • The 4,4-difluorocyclohexyl ether group in the target compound increases logP compared to hydroxyl or carboxylic acid-containing analogs (e.g., 6-Chloro-4-hydroxypyrimidine: LogP ~0.5; 2-Chloro-6-methylpyrimidine-4-carboxylic acid: LogP ~1.2). The fluorinated cyclohexyl group likely elevates logP to ~2.5–3.0, enhancing membrane permeability .
  • Solubility:
    • Carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher aqueous solubility due to ionization, whereas the target compound’s ether and fluorinated groups reduce solubility, necessitating formulation optimization .
  • Metabolic Stability:
    • The cyclopropyl group in the target compound reduces oxidative metabolism compared to tert-butyl or methyl groups, as seen in related sulfonamide salts .

Biological Activity

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on antimalarial and anticancer activities, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopropyl group and a difluorocyclohexyl ether moiety. Its molecular formula is C13H14F2N2OC_{13}H_{14}F_2N_2O, with a molecular weight of approximately 250.26 g/mol. The presence of the cyclopropyl group is notable for enhancing the lipophilicity and biological activity of the compound.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of cyclopropyl derivatives, including this compound. A phenotypic screen against Plasmodium falciparum revealed that compounds in this class exhibit potent activity against the asexual stages of the malaria parasite, with effective concentrations (EC50) in the low nanomolar range (e.g., 40 nM) and no significant cytotoxicity to human cells .

Mechanism of Action:
The primary mechanism involves targeting the cytochrome b gene within the mitochondrial respiratory chain of the parasite. Mutations in this gene confer resistance, indicating its crucial role in the drug's efficacy. The compound also shows activity against male gametes and exoerythrocytic forms of the parasite, suggesting a broad spectrum of action .

Anticancer Activity

In addition to its antimalarial effects, this compound has been investigated for anticancer properties. Research indicates that similar pyrimidine derivatives can inhibit key enzymes involved in tumor proliferation, such as PARP1 . The cyclopropyl substitution enhances potency by improving binding affinity to target proteins.

Case Studies:

  • In vitro Studies: Compounds with similar structural motifs demonstrated significant antiproliferative effects in various cancer cell lines, including those resistant to conventional therapies.
  • In vivo Models: Preclinical models have shown that these compounds can reduce tumor size significantly when administered at optimized doses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural FeatureInfluence on Activity
Cyclopropyl GroupIncreases lipophilicity and cell permeability
Difluorocyclohexyl EtherEnhances binding interactions with target proteins
Pyrimidine CoreEssential for biological activity; modifications can lead to loss of function

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